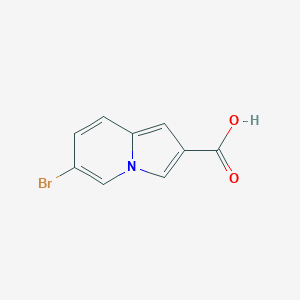

6-Bromoindolizine-2-carboxylic acid

Beschreibung

Historical Context and Development of Indolizine Chemistry

Indolizine chemistry traces its origins to 1890, when Italian chemist Angeli first synthesized pyrindole derivatives through reactions involving pyrroylpyruvic acid. However, systematic studies began in 1912, when Scholtz produced the parent indolizine structure (C₈H₇N) via pyrolysis of 2-methylpyridine with acetic anhydride. Early challenges included elucidating the aromaticity and reactivity of the bicyclic system, which combines a pyrrole-like five-membered ring fused to a pyridine-like six-membered ring.

The mid-20th century saw breakthroughs in synthetic methodologies. Tschitschibabin’s 1927 discovery of pyridinium salt cyclization enabled scalable production of 2-substituted indolizines. Later, Boekelheide’s 1955 work on amino alcohol cyclization expanded access to polyfunctional derivatives. Modern advances (2016–2024) include gold-catalyzed cyclizations and microwave-assisted green syntheses, which improved yields from 30–40% to >90% in some cases.

Key Historical Milestones:

Significance of 6-Bromoindolizine-2-Carboxylic Acid in Heterocyclic Chemistry

This compound (C₉H₆BrNO₂, MW 240.05) exemplifies the versatility of indolizines as pharmacophores. Its bromine atom at C6 enhances electrophilic substitution reactivity, while the C2 carboxylic acid enables salt formation and hydrogen bonding. These features make it a critical intermediate in:

- Drug discovery : Serves as a scaffold for HIV integrase inhibitors (e.g., compound 17a, IC₅₀ = 3.11 μM against HIV-1).

- Materials science : π-Expanded derivatives show tunable optoelectronic properties for organic semiconductors.

- Antimicrobial agents : Halogenated indolizines exhibit potent activity against Listeria monocytogenes (MIC < 1 µg/mL).

Synthetic routes often begin with ethyl 6-bromoindole-2-carboxylate, which undergoes alkaline hydrolysis (91% yield) followed by acidification. Recent protocols emphasize solvent-free conditions or water-mediated reactions to reduce environmental impact.

Position of this compound Within Indole and Indolizine Families

While indole and indolizine are structural isomers, their chemical behaviors differ markedly:

The bromine and carboxylic acid groups in this compound create a polarized electronic structure. Computational studies show a dipole moment of 4.2 Debye, enhancing interactions with biological targets like viral integrases. Unlike simpler indolizines, its solubility in polar solvents (e.g., DMSO: 12 mg/mL) facilitates formulation for biological assays.

Eigenschaften

IUPAC Name |

6-bromoindolizine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-1-2-8-3-6(9(12)13)4-11(8)5-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTWQSPKHQNJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206971-05-2 | |

| Record name | 6-bromoindolizine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation of the Indolizine Core

Indolizines are bicyclic heterocycles formed by the fusion of a pyridine ring and a pyrrole ring. Several synthetic protocols exist for indolizines, including:

Cyclization of pyridinium salts or 2-alkylpyridines with electrophilic reagents : This method involves the formation of the bicyclic system via intramolecular cyclization under catalysis or thermal conditions.

Iodine-catalyzed cyclization of esters of 1-cyanocyclopropane-1-carboxylic acid : This approach yields 2- or 3-bromoindolizines, which are useful for further functionalization.

Transition metal-catalyzed cross-coupling and cycloisomerization reactions : Palladium-catalyzed reactions with organoindium reagents followed by cycloisomerization have been reported to efficiently produce indolizine derivatives.

These methods provide the indolizine scaffold with various substituents, which can be further modified.

Installation of the Carboxylic Acid Group at the 2-Position

The carboxyl group at the 2-position is typically introduced via:

Carboxylation of 2-lithiated indolizine intermediates : Lithiation at the 2-position followed by carbonation with CO2 or equivalent electrophilic carboxyl sources.

Esterification and subsequent hydrolysis : Starting from methyl or other esters of 2-carboxylated indolizine, hydrolysis under acidic or basic conditions yields the free acid.

Formylation followed by oxidation : Introduction of formyl groups at C2 followed by oxidation to carboxylic acids is another route.

Representative Synthetic Route Example

A typical synthetic sequence for 6-bromoindolizine-2-carboxylic acid may involve:

Detailed Research Findings and Optimization Notes

Scalability and Yield : The diazotization-bromination-ring closure method for 6-bromoindole synthesis is scalable and uses inexpensive reagents, with moderate yields optimized for multigram quantities.

Cross-Coupling Challenges : Palladium-catalyzed cross-coupling to introduce substituents on the indolizine ring can be complicated by side reactions such as dimerization. Careful choice of catalyst, base, solvent, and reaction rate is necessary to maximize yield and purity.

Metal Chelation Considerations : The carboxyl group at C2 is critical for metal ion chelation in biological applications, and esterification/hydrolysis steps must be controlled to preserve the free acid functionality for activity.

Protecting Groups : Use of protecting groups such as t-butyloxycarbonyl (Boc) on amine functionalities during intermediate steps can improve reaction selectivity and product stability.

Summary Table of Preparation Methods

| Method Aspect | Key Reagents/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|

| 6-Bromoindole synthesis | Diazotization of p-aminotoluene, bromination | Scalable, inexpensive reagents | Moderate yield, requires optimization |

| Indolizine core formation | Pd-catalyzed cross-coupling, iodine catalysis | Efficient ring formation | Side reactions, catalyst sensitivity |

| Bromination at C6 | NBS, electrophilic substitution | Selective halogenation | Requires control to avoid polybromination |

| Carboxyl group introduction | Lithiation + CO2, esterification/hydrolysis | Direct functionalization | Sensitive to reaction conditions |

| Protection/deprotection | Boc protection, acid/base hydrolysis | Improves selectivity | Extra synthetic steps |

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromoindolizine-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3).

Major Products Formed

Substitution Reactions: Substituted indolizine derivatives.

Oxidation and Reduction: Carboxylates or alcohols.

Coupling Reactions: Biaryl or vinyl-indolizine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

6-Bromoindolizine-2-carboxylic acid serves as a versatile building block in the synthesis of various biologically active compounds. Its structural features allow for modifications that can lead to the development of new pharmaceuticals.

Synthetic Pathways

- Indole Derivatives : The compound can be utilized in the synthesis of indole derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties .

- Functionalization : The bromine atom in the structure facilitates electrophilic substitution reactions, enabling the introduction of various functional groups that enhance biological activity or modify pharmacokinetic properties .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly in oncology and inflammation-related diseases.

Anti-Cancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation, making them promising candidates for further development as anti-cancer agents .

Anti-Inflammatory Properties

Studies have shown that modifications of this compound can lead to compounds with significant anti-inflammatory activity. Such compounds may inhibit pro-inflammatory cytokines and pathways, providing a potential treatment avenue for chronic inflammatory diseases .

Case Studies

- Synthesis of Anti-Cancer Agents : A study demonstrated the synthesis of a series of indole derivatives from this compound, leading to compounds that showed promising activity against breast cancer cells in vitro. The modifications included varying substituents on the indole ring to optimize potency and selectivity .

- Development of Anti-Inflammatory Compounds : Another research project focused on synthesizing derivatives for treating rheumatoid arthritis. The study found that certain derivatives significantly reduced inflammation markers in animal models, indicating potential for clinical applications .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 6-Bromoindolizine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylic acid group can influence the compound’s binding affinity and specificity towards these targets . The exact pathways involved would vary based on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Molecular and Structural Comparison

*Inferred data based on structural analogs.

Indolizine Derivatives

- Indolizine-2-carboxylic acid: Hydrolyzed from methyl esters in high yield (94% for pyrroloquinoline analogs) using KOH/EtOH . However, conversion to acid chlorides is unsuccessful due to steric/electronic hindrance at the 2-position .

- Indolizine-3-carboxylic acid : Unlike the 2-isomer, forms acid chlorides readily, enabling amide synthesis for antimalarial analogs (e.g., chloroquine derivatives) .

Brominated Heterocycles

- 6-Bromoindole-2-carboxylic acid : Demonstrates similar bromine substitution but lacks the indolizine bicyclic structure. Its applications include kinase inhibitor intermediates .

- 6-Bromoquinoline-2-carboxylic acid: The quinoline core enhances aromatic stability and electron-withdrawing effects, favoring coordination chemistry applications .

Pharmacological and Industrial Relevance

- 6-Bromoindolizine-2-carboxylate esters (e.g., ethyl ester, CAS 1251014-35-3) serve as precursors for antiviral and anticancer agents .

- Indole vs. Indolizine : Indole derivatives (e.g., 6-bromoindole-2-carboxylic acid) are more extensively studied in drug discovery, while indolizines remain underexplored despite their synthetic versatility .

Biologische Aktivität

6-Bromoindolizine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of HIV-1 integrase. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 228.06 g/mol. The compound features a bromine atom at the 6-position of the indolizine ring and a carboxylic acid group at the 2-position, which are critical for its biological activity.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of HIV-1 integrase. This enzyme is crucial for the integration of viral DNA into the host genome, making it a target for antiviral drugs. The compound's structure allows it to chelate magnesium ions within the active site of integrase, disrupting its function.

Binding Interactions

Binding mode analysis has demonstrated that the indole core and carboxyl group of this compound can effectively interact with the integrase enzyme. Specifically, it forms bidentate chelation with Mg ions, which is essential for integrase activity. Furthermore, structural modifications that enhance hydrophobic interactions with viral DNA have been shown to improve inhibitory potency.

Research Findings

Recent studies have highlighted the efficacy of this compound and its derivatives in inhibiting HIV-1 integrase.

Inhibitory Potency

Table 1 summarizes the inhibitory potency (IC) of various derivatives compared to this compound:

| Compound | IC (μM) | Comments |

|---|---|---|

| This compound | 32.37 | Initial compound for comparison |

| Optimized Derivative (e.g., 20a) | 0.13 | Significant improvement over parent compound |

| Other derivatives | Varies (12.41 - 47.44) | Shows a range of activities based on modifications |

Case Studies

- HIV-1 Integrase Inhibition : A study demonstrated that structural optimizations on the indole core significantly enhanced the inhibitory activity against HIV-1 integrase. The introduction of various substituents at C3 and C6 positions led to compounds with IC values as low as 0.13 μM, indicating a strong potential for therapeutic application against HIV .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that halogenated substituents at specific positions on the indole ring could enhance binding affinity and inhibitory potency. For instance, compounds with long-chain phenyl groups at C3 showed improved interaction with integrase due to increased hydrophobic interactions .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that many derivatives exhibit lower toxicity compared to existing antiretroviral agents, with cytotoxic concentration (CC) values exceeding 29 μM in several cases . This suggests a favorable therapeutic window for further development.

Q & A

Q. What are the recommended methods for synthesizing 6-Bromoindolizine-2-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves bromination of indolizine-2-carboxylic acid derivatives. A common approach is electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 80°C). To optimize efficiency:

- Use catalytic Lewis acids (e.g., FeCl₃) to direct bromination to the 6-position.

- Monitor reaction progress via TLC or HPLC to minimize over-bromination.

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key Considerations: - Steric and electronic effects of the carboxylic acid group may influence regioselectivity. Reference analogous brominated heterocycles (e.g., 6-Bromopicolinic acid) for reaction optimization .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution pattern via H and C NMR (e.g., downfield shifts for bromine-adjacent protons).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peak).

- HPLC : Assess purity (>95% by area under the curve).

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹).

Example Data Table:

| Technique | Expected Outcome | Reference Compound Example |

|---|---|---|

| H NMR | δ 8.2 (s, H-3), δ 7.5 (d, H-5) | 6-Bromopicolinic acid |

| ESI-MS | m/z 256.0 ([M+H]⁺) | Indolizine derivatives |

Q. What are the key considerations when designing solubility and stability studies for this compound in various solvents?

Methodological Answer:

- Solubility Screening : Test in polar (DMSO, water), semi-polar (ethanol), and non-polar solvents (dichloromethane) at 25°C. Use UV-Vis spectroscopy to quantify solubility.

- Stability Analysis :

- Monitor degradation under varying pH (2–12) via HPLC.

- Assess thermal stability (TGA/DSC) and photostability (exposure to UV light).

- Critical Factors : Carboxylic acid deprotonation at high pH may enhance solubility but reduce stability.

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Parameters : Optimize geometry using B3LYP/6-31G(d) basis set. Calculate Fukui indices to identify electrophilic centers.

- Reactivity Insights :

- The bromine atom at position 6 is a strong leaving group, favoring SNAr reactions with amines or thiols.

- Carboxylic acid at position 2 may stabilize transition states via hydrogen bonding.

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Structural data (e.g., SMILES, InChIKey) from related compounds can guide initial models .

Q. What methodologies are effective in resolving contradictions between reported biological activities of derivatives of this compound?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay conditions).

- Dose-Response Reproducibility : Replicate experiments under standardized conditions (e.g., cell line, incubation time).

- Statistical Tools : Apply ANOVA or Bayesian analysis to assess significance of conflicting results.

- Case Study : If Study A reports cytotoxicity while Study B does not, evaluate differences in derivative functionalization or testing protocols (e.g., solubility in media) .

Q. What experimental approaches can elucidate the decarboxylation mechanism under thermal or catalytic conditions?

Methodological Answer:

- Isotopic Labeling : Use C-labeled carboxylic acid to track CO₂ release via mass spectrometry.

- Kinetic Profiling : Perform time-resolved FTIR to detect intermediates (e.g., anhydrides).

- Catalytic Screening : Test transition metals (e.g., Cu, Pd) for decarboxylation acceleration.

- Computational Support : Map potential energy surfaces to identify rate-limiting steps. Reference methodologies from indolizine derivatives for mechanistic parallels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.